2-Methyl-1-(thiophen-2-YL)butane-1,3-dione
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Overview
Description
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene under acidic conditions . Another method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)[][4].
Mechanism of Action
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: A fluorinated derivative with similar structural features but different chemical properties.
1-(Thiophen-2-yl)butane-1,3-dione: A non-methylated analog with distinct reactivity and applications
Uniqueness
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methyl-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3 |
InChI Key |
IJAYHSXQTPTMRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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